

# A Spectroscopic Comparison of (2,2-Dichlorocyclopropyl)methanol and Its Derivatives

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## Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

Cat. No.: B1297586

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This guide provides a detailed spectroscopic comparison of **(2,2-Dichlorocyclopropyl)methanol** and two of its common derivatives: (2,2-Dichlorocyclopropyl)methyl acetate and (2,2-Dichlorocyclopropyl)methyl tosylate. The structural elucidation of these compounds is crucial for their application in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The spectroscopic data for **(2,2-Dichlorocyclopropyl)methanol** is presented based on predicted values due to the limited availability of experimental spectra in public databases. The data for its derivatives is a combination of available experimental data and predicted values.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

| Compound                                 | Proton Assignment | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--|-------------------|----------------------------------|--------------|---------------------------|
| (2,2-Dichlorocyclopropyl)methanol        | H-1               | ~1.80-1.90                       | m            | -                         |
| H-3                                      |                   | ~1.40-1.50                       | m            | -                         |
| -CH <sub>2</sub> -                       |                   | ~3.60-3.70                       | d            | ~6.5                      |
| -OH                                      | Variable          | s                                | -            |                           |
| (2,2-Dichlorocyclopropyl)methyl acetate  | H-1               | ~1.90-2.00                       | m            | -                         |
| H-3                                      |                   | ~1.50-1.60                       | m            | -                         |
| -CH <sub>2</sub> -                       |                   | ~4.10-4.20                       | d            | ~6.5                      |
| -CH <sub>3</sub>                         |                   | ~2.05                            | s            | -                         |
| (2,2-Dichlorocyclopropyl)methyl tosylate | H-1               | ~2.00-2.10                       | m            | -                         |
| H-3                                      |                   | ~1.60-1.70                       | m            | -                         |
| -CH <sub>2</sub> -                       |                   | ~4.20-4.30                       | d            | ~6.5                      |
| Aromatic-H                               |                   | ~7.35, 7.75                      | d, d         | ~8.0, 8.0                 |
| -CH <sub>3</sub>                         |                   | ~2.45                            | s            | -                         |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

| Compound                                 | Carbon Assignment   | Chemical Shift ( $\delta$ , ppm) |
|--|---------------------|----------------------------------|
| (2,2-Dichlorocyclopropyl)methanol        | C-1                 | ~30-35                           |
| C-2                                      | ~60-65              |                                  |
| C-3                                      | ~25-30              |                                  |
| -CH <sub>2</sub> -                       | ~65-70              |                                  |
| (2,2-Dichlorocyclopropyl)methyl acetate  | C-1                 | ~28-33                           |
| C-2                                      | ~58-63              |                                  |
| C-3                                      | ~23-28              |                                  |
| -CH <sub>2</sub> -                       | ~68-73              |                                  |
| C=O                                      | ~170-175            |                                  |
| -CH <sub>3</sub>                         | ~20-25              |                                  |
| (2,2-Dichlorocyclopropyl)methyl tosylate | C-1                 | ~27-32                           |
| C-2                                      | ~57-62              |                                  |
| C-3                                      | ~22-27              |                                  |
| -CH <sub>2</sub> -                       | ~75-80              |                                  |
| Aromatic-C                               | ~128, 130, 133, 145 |                                  |
| -CH <sub>3</sub>                         | ~21-26              |                                  |

Table 3: IR and Mass Spectrometry Data

| Compound                                 | Key IR Absorptions (cm <sup>-1</sup> )                  | Characteristic MS Fragments (m/z)  |
|--|---|--|
| (2,2-Dichlorocyclopropyl)methanol        | ~3350 (br, O-H), ~3000 (C-H), ~1050 (C-O)               | 140/142/144 [M] <sup>+</sup> , 105/107 [M-Cl] <sup>+</sup> , 111 [M-CH <sub>2</sub> OH] <sup>+</sup>                         |
| (2,2-Dichlorocyclopropyl)methyl acetate  | ~3000 (C-H), ~1740 (C=O), ~1240 (C-O)                   | 182/184/186 [M] <sup>+</sup> , 147/149 [M-Cl] <sup>+</sup> , 123 [M-OAc] <sup>+</sup> , 43 [CH <sub>3</sub> CO] <sup>+</sup> |
| (2,2-Dichlorocyclopropyl)methyl tosylate | ~3000 (C-H), ~1600 (C=C, aromatic), ~1360 & ~1175 (S=O) | 294/296/298 [M] <sup>+</sup> , 155 [TsO] <sup>+</sup> , 91 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>                     |

## Experimental Protocols

### 1. Synthesis of (2,2-Dichlorocyclopropyl)methanol

This procedure is a general method for the dichlorocyclopropanation of an allylic alcohol.

- Materials: Allyl alcohol, chloroform, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (TEBAC), diethyl ether, saturated aqueous sodium chloride, anhydrous magnesium sulfate.
- Procedure:
  - To a stirred solution of allyl alcohol (1 equivalent) and benzyltriethylammonium chloride (0.02 equivalents) in chloroform (5 equivalents), add 50% aqueous sodium hydroxide (5 equivalents) dropwise at a rate that maintains the reaction temperature below 40°C.
  - After the addition is complete, continue stirring at room temperature for 12-16 hours.
  - Monitor the reaction by TLC or GC. Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
  - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## 2. Synthesis of (2,2-Dichlorocyclopropyl)methyl Acetate

- Materials: **(2,2-Dichlorocyclopropyl)methanol**, acetic anhydride, pyridine, diethyl ether, 1M HCl, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
- Procedure:
  - Dissolve **(2,2-Dichlorocyclopropyl)methanol** (1 equivalent) in pyridine (2 equivalents) and cool the mixture to 0°C.
  - Add acetic anhydride (1.2 equivalents) dropwise with stirring.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours.
  - Quench the reaction with water and extract with diethyl ether.
  - Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetate derivative.

## 3. Synthesis of (2,2-Dichlorocyclopropyl)methyl Tosylate

- Materials: **(2,2-Dichlorocyclopropyl)methanol**, p-toluenesulfonyl chloride, pyridine, dichloromethane.
- Procedure:
  - Dissolve **(2,2-Dichlorocyclopropyl)methanol** (1 equivalent) in pyridine (3 equivalents) at 0°C.
  - Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

- Stir the reaction at 0°C for 4 hours, then allow it to stand at 4°C overnight.
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization.

#### 4. Spectroscopic Analysis Protocol

- NMR Spectroscopy:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer.
  - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy:
  - Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
  - Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry:
  - Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
  - For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.

## Visualization of Spectroscopic Analysis Workflow

Caption: Workflow of Spectroscopic Analysis.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

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